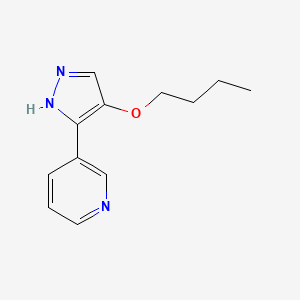

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine

Description

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

3-(4-butoxy-1H-pyrazol-5-yl)pyridine |

InChI |

InChI=1S/C12H15N3O/c1-2-3-7-16-11-9-14-15-12(11)10-5-4-6-13-8-10/h4-6,8-9H,2-3,7H2,1H3,(H,14,15) |

InChI Key |

KHJYVJYSXGJXMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(NN=C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Key Features :

- Structure : Pyridine ring with a piperidin-4-ylmethoxy substituent at the 3-position.

- Target: Potent LSD1 inhibitors (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases (MAO-A/B) .

- Cellular Activity: EC50 values as low as 280 nM in leukemia and solid tumor cells, with minimal toxicity to normal cells .

- Mechanism : Competitive inhibition of LSD1, validated via enzyme kinetics and molecular docking studies .

3-(1H-1,2,3-Triazol-4-yl)-pyridine

Key Features :

- Structure : Pyridine ring substituted with a triazole group.

- Applications: Limited biological data in the evidence, but triazole-containing compounds are widely explored for antimicrobial and anticancer applications due to their metabolic stability .

3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine (Target Compound)

Hypothetical Analysis :

- Predicted Selectivity : The pyrazole’s hydrogen-bonding capacity may enhance LSD1 affinity, while the butyl chain could improve cell permeability compared to shorter alkoxy chains.

- Potential Drawbacks: Increased lipophilicity might reduce aqueous solubility, necessitating formulation optimization.

Comparative Data Table

Key Research Findings

- Enzyme Inhibition : The piperidinylmethoxy-pyridine derivatives exhibit strong LSD1 inhibition via competitive binding to the FAD cofactor site, a mechanism likely shared by the target compound due to structural similarities .

- Selectivity : The >160-fold selectivity over MAO enzymes in piperidine derivatives suggests that bulky substituents (e.g., butyloxy-pyrazole) may further enhance specificity by sterically blocking off-target interactions .

Q & A

Q. What are the common synthetic routes for 3-(4-Butyloxy-1H-pyrazol-3-yl)-pyridine?

The compound is typically synthesized via multi-step organic reactions. A general approach involves coupling pyridine derivatives with functionalized pyrazole precursors. For example, nucleophilic substitution reactions can introduce the butyloxy group at the pyrazole ring’s 4-position, followed by cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety. Reaction conditions (e.g., palladium catalysts, inert atmospheres) and purification methods (column chromatography, recrystallization) are critical for yield optimization .

Q. What spectroscopic techniques are used for structural characterization?

Key methods include:

- NMR spectroscopy : To confirm the positions of the butyloxy group and pyridine ring (e.g., H and C NMR).

- X-ray crystallography : For resolving bond angles and molecular packing, as demonstrated in similar pyridine-pyrazole hybrids .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- FTIR : To identify functional groups like C-O (butyloxy) and aromatic C-H stretches .

Q. What biological targets are associated with this compound?

Pyridine-pyrazole hybrids are often explored for enzyme inhibition (e.g., kinases, phosphatases) or receptor modulation (e.g., GPCRs). The butyloxy group may enhance lipophilicity, influencing membrane permeability. Preliminary assays could include fluorescence-based enzyme inhibition or radioligand binding studies .

Q. What stability challenges exist during storage or experimental use?

The compound may degrade under acidic/basic conditions due to hydrolysis of the ether (butyloxy) linkage. Light sensitivity or oxidation of the pyrazole ring is also possible. Stability testing via HPLC under varying pH, temperature, and light conditions is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

Systematic optimization involves:

- Catalyst screening : Testing palladium complexes (e.g., Pd(PPh)) or ligand-free systems.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) often improve solubility but may increase side reactions.

- Temperature control : Lower temperatures (e.g., 50–80°C) reduce decomposition.

- In situ monitoring : TLC or GC-MS to track intermediate formation .

Q. How to resolve discrepancies in spectroscopic data during structural validation?

Cross-validate using complementary techniques:

Q. How to validate the selectivity of this compound for a target enzyme/receptor?

Perform:

- Competitive binding assays : Against structurally related receptors/enzymes.

- Kinetic studies : Measure (inhibition constant) and compare with off-targets.

- Molecular docking : Use software like AutoDock to predict binding poses and affinity .

Q. How to design stability studies for long-term storage?

Conduct accelerated degradation tests:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-MS analysis : Monitor degradation products (e.g., pyrazole ring oxidation).

- pH-rate profiling : Identify degradation-prone functional groups .

Q. What computational approaches are suitable for structure-activity relationship (SAR) analysis?

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors.

- Molecular dynamics simulations : Assess binding stability in solvent or protein environments.

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen) .

Q. How to address conflicting bioactivity data across different assay platforms?

- Standardize protocols : Ensure consistent cell lines, buffer conditions, and controls.

- Dose-response curves : Confirm activity across multiple concentrations.

- Orthogonal assays : Validate enzyme inhibition with fluorescence and radiometric methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.